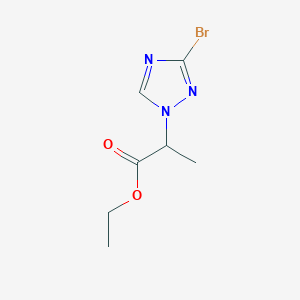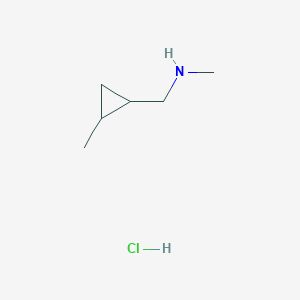
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is a derivative of triazole, a five-membered heterocyclic compound that has been extensively studied for its diverse biological activities. Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been investigated.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been investigated. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, urease, and tyrosinase. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, which can lead to the disruption of various metabolic pathways. It has also been shown to induce oxidative stress, which can lead to cellular damage. The compound has also been shown to have an effect on the central nervous system, leading to sedative and anxiolytic effects.
Advantages and Limitations for Lab Experiments
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has several advantages for lab experiments. The compound is relatively easy to synthesize and has shown promising results in various assays. However, the compound has some limitations, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate. One potential direction is the investigation of its potential use as a herbicide and insecticide. The compound has shown promising results in inhibiting the growth of various plants and insects. Another potential direction is the investigation of its potential use as an anticancer drug. The compound has shown promising results in inhibiting the growth of various cancer cells. Additionally, the compound could be further modified to improve its solubility and reduce its potential toxicity.
Synthesis Methods
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate can be synthesized using various methods. One of the most common methods involves the reaction of ethyl bromoacetate and sodium azide in the presence of copper(I) iodide as a catalyst. The reaction leads to the formation of ethyl 2-azido-3-bromopropionate, which is then reacted with sodium methoxide and triethylorthoformate to obtain the desired product.
Scientific Research Applications
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate has been extensively studied for its potential applications in various fields. The compound has been investigated for its antimicrobial, antifungal, and anticancer properties. It has also been studied for its potential use as a herbicide and insecticide. The compound has shown promising results in inhibiting the growth of various microorganisms and cancer cells.
properties
IUPAC Name |
ethyl 2-(3-bromo-1,2,4-triazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrN3O2/c1-3-13-6(12)5(2)11-4-9-7(8)10-11/h4-5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBVRFVRPRAIPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=NC(=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-bromophenyl)acetamide](/img/structure/B2531660.png)
![N-(tert-butyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531661.png)

![5-(furan-2-carbonyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B2531666.png)
![(E)-1-(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-3-(furan-2-yl)prop-2-en-1-one](/img/structure/B2531667.png)
![1-[(2-Chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2531668.png)



